molecular formula C21H17ClN6 B12210290 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[4,3-e]pyrimidine

3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[4,3-e]pyrimidine

Cat. No.: B12210290
M. Wt: 388.9 g/mol
InChI Key: BDGRPUMRFPAJNQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolopyrimidine class, characterized by fused heterocyclic rings with substitutions at the 3- and 7-positions. The 3-position features a 3-chloro-4-methylphenyl group, while the 7-position is substituted with a 4-ethylphenyl moiety. Its synthesis likely follows pathways analogous to related derivatives, such as cyclocondensation of hydrazino precursors with orthoesters or carboxylic acids under acidic conditions, leading to triazolo-pyrimidine core formation . Structural isomerism (e.g., [1,5-c] vs. [4,3-c] triazolo arrangements) is critical, as evidenced by NMR and melting point (m.p.) variations in similar compounds . While direct biological data for this specific compound are unavailable, its structural analogs demonstrate diverse applications, including adenosine receptor modulation and antimicrobial activity .

Properties

Molecular Formula

C21H17ClN6

Molecular Weight

388.9 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-(4-ethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6/c1-3-14-5-7-15(8-6-14)19-25-26-21-17-11-24-28(20(17)23-12-27(19)21)16-9-4-13(2)18(22)10-16/h4-12H,3H2,1-2H3

InChI Key

BDGRPUMRFPAJNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)C)Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation via Cyclocondensation

The pyrimidine ring is typically constructed first using cyclocondensation between 1,3-diketones and amidines. In a representative procedure, 3-(dimethylamino)-1-phenylpropane-1-one reacts with 5-amino-4H-1,2,4-triazole under acidic conditions (acetic acid, 100–120°C) to yield 7-hydroxytriazolopyrimidine intermediates. Chlorination with POCl₃ at 80–100°C converts hydroxyl groups to chlorides, enhancing reactivity for subsequent nucleophilic substitutions.

Key Reaction Conditions:

  • Solvent: Acetic acid or phosphoryl chloride (neat)

  • Temperature: 80–120°C

  • Yield: 60–75%

Annulation of Pyrazole and Triazole Rings

The pyrazole ring is introduced via [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones. For example, ethyl cyanoacetate reacts with hydrazine derivatives under refluxing ethanol to form pyrazolone intermediates, which are subsequently dehydrated to pyrazoles. Triazole rings are built using Huisgen cycloaddition or oxidative cyclization of thiosemicarbazides.

Functionalization with Aryl Substituents

Ullmann-Type Coupling for Challenging Substrates

For electron-deficient aryl halides, copper-catalyzed Ullmann reactions using 3-chloro-2-methylaniline derivatives achieve C–N bond formation. A Chinese patent details the use of DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents, yielding 95% efficiency under mild conditions.

Reduction to 6-Hydropyrimidine

The 6-hydro group is introduced via catalytic hydrogenation or chemical reduction. Zinc dust in alkaline media selectively reduces nitro groups to amines, which are protonated to form the hydro derivative. A two-step protocol involving MsOH (methanesulfonic acid) at 85–90°C followed by neutralization ensures high purity.

Reduction Protocol:

  • Reagents: Zn dust, NaOH (0.1 M)

  • Temperature: 70–80°C

  • Workup: Filtration, extraction with DCM, column chromatography

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR: Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while NH₂ groups resonate as singlets near δ 5.4.

  • IR: Stretching vibrations at 1672 cm⁻¹ (C=O) and 1403 cm⁻¹ (C=S) confirm core functionality.

Crystallographic Data

X-ray diffraction of analogous compounds reveals planar tricyclic cores with intermolecular hydrogen bonds stabilizing the lattice. Dihedral angles between substituents and the core range from 9.6° to 45.1°, influencing packing efficiency.

Yield Optimization and Process Scalability

ParameterEffect on YieldOptimal ValueSource
Reaction Temperature↑ Yield up to 90°C85–90°C
Solvent PolarityPolar solvents favor cyclizationDCM/DMC (4:1)
Catalyst Loading≥5 mol% Pd required5–7 mol% Pd

Process intensification techniques, such as solvent distillation under vacuum (4 volumes DMC) and dropwise addition of reagents, mitigate side reactions.

Industrial-Scale Considerations

Patent data emphasize cost-effective practices:

  • Reagent Recovery: DCM and DMC are distilled and reused, reducing waste.

  • Catalyst Recycling: Pd residues are recovered via activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds containing pyrazolo[5,4-d]triazole structures exhibit promising anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines. In vitro studies suggest that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the triazole ring is particularly noteworthy as triazoles are known to possess antifungal and antibacterial properties. Preliminary tests indicate that this compound may inhibit the growth of certain bacterial strains, suggesting its potential use in treating infections .

Synthetic Methodologies

The synthesis of 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of Pyrazole Ring: The initial step involves the condensation of appropriate hydrazones with carbonyl compounds to form the pyrazole structure.
  • Triazole Formation: The pyrazole derivative is then reacted with azides under suitable conditions to introduce the triazole moiety.
  • Pyrimidine Fusion: Finally, cyclization reactions are performed to fuse the pyrimidine ring to the existing structure.

This synthetic route highlights the versatility and complexity involved in producing such heterocyclic compounds, which can be tailored for specific biological activities .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of this compound against breast cancer cell lines. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth compared to control groups, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

Application TypeDescriptionReferences
AnticancerInhibits proliferation and induces apoptosis in cancer cell lines
AntimicrobialExhibits inhibitory effects against various bacterial strains
Synthesis MethodologyMulti-step organic synthesis involving pyrazole and triazole formations

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituent groups and triazolo ring isomerism, which influence physicochemical properties:

Compound Name / ID Substituents (3-/7-positions) Molecular Weight m.p. (°C) Key NMR Shifts (δ, ppm) Source
Target Compound 3-Cl-4-MePh / 4-EtPh 381.22* N/A N/A -
SCH442416 2-furyl / 3-(4-MeOPh)propyl 398.40 N/A N/A Sigma-Aldrich
3,7-Bis(4-ClPh) analog 4-ClPh / 4-ClPh 381.22 N/A N/A Commercial
7-(4-NO₂Ph)-9-(4-FPh) 4-NO₂Ph / 4-FPh 422.35 304–306 N/A Synthetic
[1,5-c] vs. [4,3-c] Isomers (e.g., 8 vs. 9) p-tolyl / p-tolyl ~340–360† 8: 180–182; 9: 210–212 C3-H/C5-H (9: δ 8.5–9.0) vs. C2-H/C5-H (8: δ 7.8–8.2) Synthetic

*Calculated based on formula (C₁₉H₁₄ClN₆). †Estimated from analogs.
Key Observations :

  • Substituent Effects: Bulky or electron-withdrawing groups (e.g., NO₂, Cl) increase m.p. due to enhanced intermolecular interactions . The target compound’s 4-ethylphenyl group may lower m.p. compared to halogenated analogs.
  • Isomerism : [1,5-c] isomers (e.g., compound 8) exhibit lower m.p. and upfield NMR shifts compared to [4,3-c] isomers (e.g., compound 9), attributed to differences in ring strain and electron distribution .

Biological Activity

The compound 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a member of the hydropyrazolo-triazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H19ClN6
  • Molecular Weight : 364.86 g/mol

Biological Activity Overview

The biological activity of hydropyrazolo-triazole derivatives has been extensively studied, revealing a variety of pharmacological effects:

  • Antitumor Activity :
    • Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have been investigated for their ability to induce apoptosis in melanoma cells and other tumor types, suggesting potential use in cancer therapy .
  • Antimicrobial Properties :
    • The presence of nitrogen-containing heterocycles like triazoles has been associated with antimicrobial activity. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Research has indicated that some derivatives possess anti-inflammatory properties by modulating inflammatory pathways. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many hydropyrazolo-triazole derivatives inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signal Transduction Pathways : They may influence various signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.

Case Studies

  • Antitumor Efficacy in Melanoma :
    • A study focused on a derivative similar to the target compound demonstrated significant cytotoxicity against human melanoma cells. The compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
  • Antimicrobial Screening :
    • In vitro tests revealed that certain derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Data Tables

Biological ActivityEffect ObservedReference
AntitumorCytotoxicity in melanoma cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced inflammation markers

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